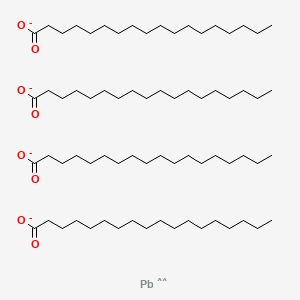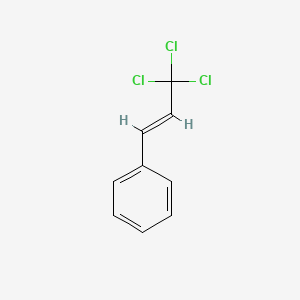
(4S)-4-bromopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-(C15-C30)alkane refers to a class of organic compounds where a bromine atom is attached to an alkane chain containing 15 to 30 carbon atoms. These compounds are part of the broader category of haloalkanes, which are alkanes with one or more hydrogen atoms replaced by halogen atoms. Bromoalkanes are significant in various chemical processes due to their reactivity and ability to form diverse products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-(C15-C30)alkanes can be synthesized through several methods, including:
Radical Bromination: This method involves the reaction of alkanes with bromine (Br2) in the presence of light or heat, which generates bromine radicals that substitute hydrogen atoms in the alkane chain.
Electrophilic Addition: Alkenes can be converted to bromoalkanes by reacting with bromine in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
N-Bromosuccinimide (NBS) Method: This method is used for allylic bromination, where NBS in the presence of light or heat selectively brominates the allylic position of alkenes.
Industrial Production Methods
Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.
Chemical Reactions Analysis
Types of Reactions
Bromo-(C15-C30)alkanes undergo various chemical reactions, including:
Substitution Reactions: Bromoalkanes can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: These compounds can undergo elimination reactions to form alkenes, especially under the influence of strong bases.
Oxidation and Reduction: Bromoalkanes can be oxidized to form alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Scientific Research Applications
Bromo-(C15-C30)alkanes have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, especially in the formation of more complex molecules.
Biology: Employed in the study of biological pathways and as probes to understand enzyme mechanisms.
Medicine: Serve as precursors in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
Mechanism of Action
The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Bromo-(C15-C30)alkanes can be compared with other haloalkanes such as chloroalkanes and iodoalkanes:
Chloroalkanes: Generally less reactive than bromoalkanes due to the stronger C-Cl bond.
Iodoalkanes: More reactive than bromoalkanes because of the weaker C-I bond.
Similar Compounds
- Chloro-(C15-C30)alkane
- Iodo-(C15-C30)alkane
- Fluoro-(C15-C30)alkane
Bromo-(C15-C30)alkanes are unique due to their balanced reactivity, making them versatile intermediates in various chemical processes.
Properties
Molecular Formula |
C15H31Br |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
(4S)-4-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1 |
InChI Key |
HJKFZNITLOBIAW-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCC)Br |
Canonical SMILES |
CCCCCCCCCCCC(CCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)



![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)

![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
